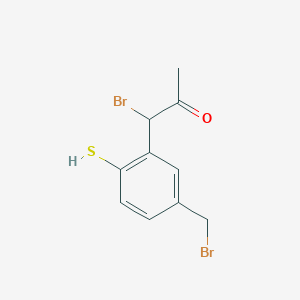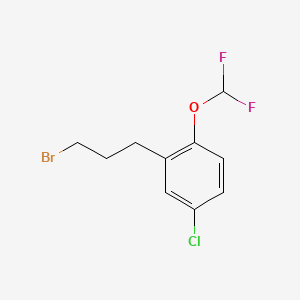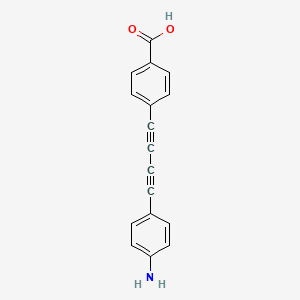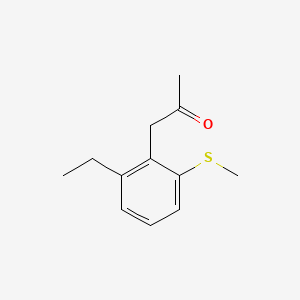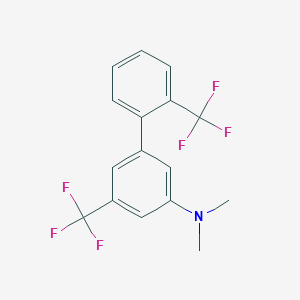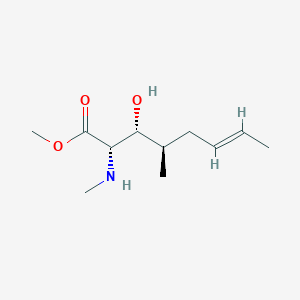![molecular formula C16H11BBrFN2 B14059590 2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B14059590.png)
2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a complex organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a boron atom within a diazaborinine ring, which is fused to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves the following steps:
Formation of the Diazaborinine Ring: The initial step involves the formation of the diazaborinine ring through a reaction between a suitable boron source (such as boronic acid or boronate ester) and a diamine precursor.
Introduction of the Naphthalene Moiety: The naphthalene moiety is introduced through a cyclization reaction, which can be facilitated by the use of a suitable catalyst and reaction conditions.
Substitution Reactions: The bromine and fluorine substituents are introduced through electrophilic aromatic substitution reactions, using reagents such as bromine and fluorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding boron-hydride derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as bromine, fluorine sources, and various nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include boronic acids, boron-hydride derivatives, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer therapy and other diseases.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with specific molecular targets and pathways. The boron atom within the diazaborinine ring can form reversible covalent bonds with biomolecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boron-containing compound used in organic synthesis and medicinal chemistry.
BODIPY Dyes: Boron-dipyrromethene dyes that are widely used in fluorescence imaging and sensing applications.
Boronic Esters: Compounds that are used as intermediates in organic synthesis and as building blocks for the development of boron-containing drugs.
Uniqueness
2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is unique due to its complex structure, which combines a diazaborinine ring with a naphthalene moiety and halogen substituents
Properties
Molecular Formula |
C16H11BBrFN2 |
|---|---|
Molecular Weight |
341.0 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
InChI |
InChI=1S/C16H11BBrFN2/c18-12-9-11(7-8-13(12)19)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H |
InChI Key |
RVQUYRJGIMGKOB-UHFFFAOYSA-N |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=C(C=C4)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



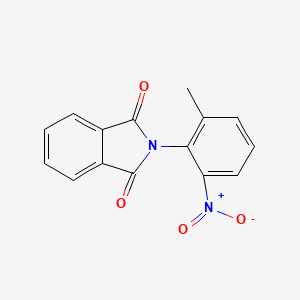
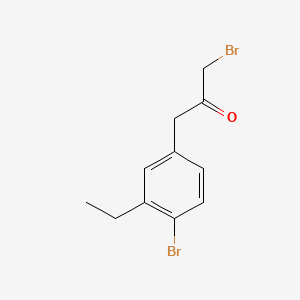
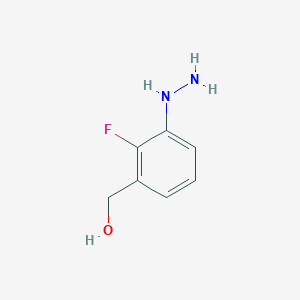
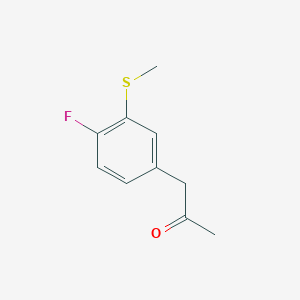
![[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)
